Acetylthiocholine Chloride
Description
Historical Perspectives on its Introduction and Early Research Utility
The prominence of acetylthiocholine (B1193921) chloride in research is intrinsically linked to the development of a foundational biochemical assay. In 1961, George L. Ellman and his colleagues published a paper describing a new, rapid, and sensitive colorimetric method for determining acetylcholinesterase (AChE) activity. mdpi.compublichealthtoxicology.comcolab.ws This technique, now universally known as the Ellman's assay, utilized acetylthiocholine as its key substrate. mdpi.comcolab.ws
Prior to this, measuring AChE activity was often a more cumbersome process. The introduction of acetylthiocholine provided a significant breakthrough because its enzymatic hydrolysis yields a product, thiocholine (B1204863), which can readily react with a chromogenic reagent. colab.wsscirp.org This innovation offered a straightforward and quantitative way to monitor the kinetics of the AChE enzyme, which was previously difficult to observe directly as the natural substrate, acetylcholine (B1216132), and its products are not suitable for direct spectrophotometric evaluation. scirp.org The early utility of acetylthiocholine chloride was, therefore, to enable widespread, accessible, and reproducible measurement of cholinesterase activity in various biological samples, including tissue extracts, homogenates, and cell suspensions. colab.ws
Academic Significance in Cholinergic System Studies
The cholinergic system, which utilizes acetylcholine as its primary neurotransmitter, is fundamental to numerous physiological processes. It plays a critical role in muscle contraction at the neuromuscular junction, as well as in functions of the central and peripheral nervous systems, including learning, memory, and attention. nih.govmhanational.orgwikipedia.org Dysfunction of the cholinergic system is a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease. wikipedia.orgtandfonline.com
This compound's significance lies in its role as a proxy for acetylcholine in research contexts. scirp.org By acting as a substrate for acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft, it allows researchers to investigate the enzyme's function and kinetics. wikipedia.orgproteopedia.org Studying the rate at which AChE hydrolyzes acetylthiocholine provides crucial insights into the regulation of cholinergic signaling. scbt.com
Furthermore, this compound is vital for screening potential therapeutic agents. For instance, in the development of drugs for Alzheimer's disease, researchers test candidate molecules for their ability to inhibit AChE. tandfonline.comtandfonline.com By measuring the reduction in the rate of acetylthiocholine hydrolysis in the presence of a test compound, scientists can determine the compound's inhibitory potency. tandfonline.com This makes acetylthiocholine an essential tool in neuropharmacology and toxicology for evaluating compounds that modulate cholinergic activity. nih.gov
Overview of its Role as a Pseudosubstrate in Enzymatic Assays
This compound is classified as a pseudosubstrate or an artificial substrate because it effectively mimics the natural substrate, acetylcholine, allowing it to bind to the active site of acetylcholinesterase and undergo hydrolysis. scirp.orgnih.gov However, its key advantage is the nature of its breakdown products, which facilitates easy detection and quantification of enzyme activity. scirp.org
The mechanism is central to the Ellman's assay, the most common method for measuring AChE activity. mdpi.comscielo.br The process involves two coupled reactions:
Enzymatic Hydrolysis : Acetylcholinesterase catalyzes the hydrolysis of this compound, breaking it down into thiocholine and acetate. nih.govscielo.br
Colorimetric Reaction : The resulting thiocholine, which contains a free thiol group, immediately reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces the 5-thio-2-nitrobenzoate (TNB) anion, which has a distinct yellow color. publichealthtoxicology.comscielo.brresearchgate.net
The intensity of the yellow color, which can be measured by a spectrophotometer at a wavelength of 412 nm, is directly proportional to the amount of thiocholine produced. scielo.brresearchgate.net Consequently, the rate of color formation provides a precise and continuous measure of the acetylcholinesterase activity. This reliable and reproducible method has established this compound as a cornerstone substrate in cholinesterase research. scirp.org
Research Data
Comparative Enzyme Kinetics: Acetylcholine vs. Acetylthiocholine
Studies using isothermal titration calorimetry have allowed for the direct comparison of the kinetic parameters of acetylcholinesterase (AChE) with its natural substrate, acetylcholine, and its pseudosubstrate, acetylthiocholine. The data show a high degree of similarity in how the enzyme processes both compounds, validating the use of acetylthiocholine as a reliable substitute in research. scirp.org
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Notes |
|---|---|---|---|
| Acetylcholine Chloride | Slightly lower Km | Slightly higher Vmax | Indicates a slightly higher affinity and catalytic rate for the natural substrate. scirp.org |
| This compound | Slightly higher Km | Slightly lower Vmax | Kinetic values are very similar to the natural substrate, confirming its suitability for assays. scirp.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYVLKKMMDFCKR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975910 | |
| Record name | 2-Acetylthioethyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6050-81-3 | |
| Record name | Acetylthiocholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, (2-mercaptoethyl)trimethyl-, chloride, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylthioethyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylthioethyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Enzymatic Hydrolysis and Interaction with Cholinesterases
Acetylthiocholine (B1193921) Chloride as a Substrate for Acetylcholinesterase (AChE)
Acetylthiocholine chloride is widely employed as a substrate for acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of acetylcholine (B1216132) in the nervous system. The rate at which AChE hydrolyzes this compound is a key indicator of the enzyme's activity. This property is fundamental in research aimed at understanding enzyme kinetics and in the screening of potential inhibitors for diseases such as Alzheimer's and myasthenia gravis.
The enzymatic hydrolysis of this compound by AChE results in the production of thiocholine (B1204863) and acetic acid. researchgate.netpnas.org This reaction occurs within the deep active site gorge of the AChE enzyme. The catalytic process involves a series of steps facilitated by a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. acs.org The substrate, acetylthiocholine, binds to the active site, where the acetyl group is transferred to a serine residue in the catalytic triad, forming an acetylated enzyme intermediate and releasing thiocholine. Subsequently, the acetylated enzyme reacts with a water molecule, which hydrolyzes the acetyl group from the serine residue, regenerating the active enzyme and releasing acetic acid. researchgate.net The production of thiocholine is often monitored using Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of thiocholine to produce a colored product that can be measured spectrophotometrically. scirp.orgnju.edu.cn
Studies comparing the hydrolysis of acetylthiocholine and its natural counterpart, acetylcholine, by AChE have revealed both similarities and subtle differences. The kinetic mechanism for the hydrolysis of both substrates by AChE is qualitatively similar. nih.gov Research using isothermal titration calorimetry, which measures the heat exchange during catalysis, has shown that the enzymatic parameters for both substrates are comparable. scirp.orgscirp.org
However, some studies indicate that the enzyme's natural substrate, acetylcholine, is hydrolyzed at a slightly higher rate. scirp.org The catalytic efficiency of an enzyme is often described by the kcat/Km ratio. For acetylthiocholine, the second-order hydrolysis rate constant (often denoted as kcat/Km) approaches the theoretical diffusion-controlled limit. nih.govscispace.com This suggests that the rate of hydrolysis is limited primarily by how quickly the substrate can diffuse to the enzyme's active site. nih.govscispace.com Despite minor differences, the strong correlation in their hydrolysis by AChE validates the use of acetylthiocholine as a reliable and practical substitute for acetylcholine in many research applications. scirp.orgscirp.org
Interaction with Butyrylcholinesterase (BChE)
This compound also serves as a substrate for butyrylcholinesterase (BChE), another important cholinesterase found in various tissues. While BChE has a broader substrate specificity compared to AChE, its interaction with acetylthiocholine is of significant interest in toxicological and pharmacological research. nih.govnih.gov
Kinetic studies have demonstrated that the hydrolysis of acetylthiocholine by BChE follows the Michaelis-Menten reaction scheme. nih.govresearchgate.netnih.gov The mechanism involves the formation of an enzyme-substrate complex, followed by the catalytic breakdown of the substrate into thiocholine and acetic acid. researchgate.netnih.gov The production of thiocholine has been identified as a deciding kinetic step in this process. researchgate.netnih.gov Like AChE, BChE activity can be monitored using spectrophotometric methods by measuring the rate of thiocholine formation. researchgate.netnih.gov
Enzyme Kinetics and Catalytic Mechanisms
The study of enzyme kinetics is essential for understanding the catalytic mechanisms of cholinesterases. This compound is a valuable tool in these investigations, allowing for the determination of key kinetic parameters.
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The two key parameters in this model are the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, and it is an indicator of the affinity of the enzyme for its substrate. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.
The hydrolysis of acetylthiocholine by both AChE and BChE has been shown to conform to the Michaelis-Menten equation. nih.govnih.gov By measuring the initial reaction velocities at various concentrations of this compound, researchers can determine the values of K_m and V_max. These parameters are crucial for comparing the catalytic efficiencies of different enzymes and for studying the effects of inhibitors.
| Enzyme | K_m (mM) | V_max (µM/min) | Source |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 0.249 | Not Specified | researchgate.net |
| Acetylcholinesterase (AChE) | 3.8 | 1.3 | ugm.ac.id |
| Butyrylcholinesterase (BChE) | 0.43 | Not Specified | researchgate.net |
Substrate Inhibition Phenomena with this compound
A notable characteristic of the enzymatic hydrolysis of acetylthiocholine by cholinesterases is the phenomenon of substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.gov This occurs because, in addition to binding at the catalytic acylation site (A-site) deep within the enzyme's active gorge, acetylthiocholine can also bind to a peripheral site (P-site) located at the entrance of this gorge. acs.orgnih.govnih.gov
Kinetic studies have been conducted to quantify the affinity of acetylthiocholine for this peripheral site, represented by the equilibrium dissociation constant (KS). These values underscore the concentration-dependent nature of this inhibitory interaction.
Table 1: Dissociation Constants (KS) for Acetylthiocholine Binding to the Peripheral Site of Acetylcholinesterase (AChE) from Different Species.
| Enzyme Source | KS Value (mM) | Method |
|---|---|---|
| Human AChE | 1.9 ± 0.7 | Substrate Inhibition Curve Fitting |
| Human AChE | 1.3 ± 1.0 | Fasciculin Inhibition Assay |
| Torpedo AChE | 0.5 ± 0.2 | Substrate Inhibition Curve Fitting |
| Torpedo AChE | 0.4 ± 0.2 | Fasciculin Inhibition Assay |
Data sourced from kinetic studies on acetylcholinesterase. acs.org
Reaction Sequence Analysis in Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound by acetylcholinesterase is a multi-step process that occurs within a deep and narrow active site gorge. acs.orgnih.govscispace.com The reaction follows a sequential mechanism involving acylation and deacylation of the enzyme. nih.govscispace.com
The catalytic pathway can be broken down into the following key steps:
Initial Substrate Binding: The catalytic process begins with the acetylthiocholine molecule binding to the peripheral site (P-site) near the entrance of the active site gorge. acs.orgnih.gov This interaction helps to trap the substrate and guide it toward the catalytic machinery. nih.govnih.gov
Transit to the Acylation Site: The substrate then moves from the P-site to the acylation site (A-site), located at the base of the gorge. nih.govscispace.com This site contains the catalytic triad of amino acids (Serine, Histidine, and Glutamate) essential for catalysis. scispace.comresearchgate.net
Formation of the Acyl-Enzyme Intermediate: At the A-site, the acetyl group of acetylthiocholine is transferred to the serine residue of the catalytic triad. This results in the formation of a transient acetylated enzyme intermediate and the release of the first product, thiocholine. nih.govacs.orgnih.gov
Deacylation and Enzyme Regeneration: A water molecule then attacks the acetylated enzyme. koreascience.krduke.edu This hydrolyzes the acetyl-enzyme bond, releasing acetic acid as the second product and regenerating the free, active enzyme, which is then ready to catalyze another reaction cycle. nih.govduke.edunih.gov
This entire sequence is remarkably efficient, allowing acetylcholinesterase to achieve one of the highest known catalytic rates for any enzyme. nih.gov
Methodological Applications in Cholinesterase Activity Assays
Spectrophotometric Assay Methodologies
Spectrophotometry offers a robust and widely accessible platform for monitoring the enzymatic hydrolysis of acetylthiocholine (B1193921) chloride. These methods predominantly rely on the generation of a chromogenic product that can be quantified by measuring its absorbance at a specific wavelength.
The most prevalent spectrophotometric method for measuring cholinesterase activity is the assay developed by Ellman and colleagues in 1961. This method utilizes acetylthiocholine chloride as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogenic reagent. publichealthtoxicology.commdpi.com The widespread adoption of Ellman's method is attributable to its simplicity, reliability, and cost-effectiveness. researchgate.net
The fundamental principle of Ellman's assay lies in a two-step reaction. Initially, cholinesterase catalyzes the hydrolysis of this compound, producing thiocholine (B1204863) and acetate. nju.edu.cn The liberated thiocholine, containing a free sulfhydryl group, then reacts with DTNB in a stoichiometric manner. researchgate.net This reaction cleaves the disulfide bond in DTNB, resulting in the formation of 2-nitro-5-thiobenzoate (TNB) and a mixed disulfide of thiocholine and TNB. publichealthtoxicology.com The TNB anion exhibits a distinct yellow color and has a strong absorbance maximum at 412 nm. nih.govnih.gov The rate of TNB formation, monitored as an increase in absorbance at this wavelength, is directly proportional to the cholinesterase activity in the sample. nih.gov
The accuracy and reliability of Ellman's method are contingent upon the careful optimization of several experimental parameters. The pH of the reaction medium is a critical factor, as both the enzymatic activity and the reaction between thiocholine and DTNB are pH-dependent. Generally, a slightly alkaline pH, typically around 8.0, is optimal for cholinesterase activity and the subsequent colorimetric reaction. nih.govnih.gov
Temperature also influences the rate of the enzymatic reaction. Assays are commonly performed at a constant temperature, often ranging from 25°C to 37°C, to ensure consistent and reproducible results.
The choice of buffer system is crucial for maintaining a stable pH throughout the assay. Phosphate (B84403) buffers are frequently employed; however, it has been reported that a combination of HEPES and sodium phosphate buffer can enhance the stability of DTNB, thereby reducing the background signal. researchgate.netacs.org The concentrations of both this compound and DTNB must also be optimized. An excess of DTNB can potentially inhibit cholinesterase activity, highlighting the importance of determining the optimal ratio of DTNB to the substrate.
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 | Optimal for both cholinesterase activity and the reaction between thiocholine and DTNB. nih.govnih.gov |
| Temperature | 25°C - 37°C | Ensures consistent and reproducible enzyme kinetics. |
| Buffer System | Phosphate buffer, HEPES-phosphate buffer | Maintains stable pH; HEPES can improve DTNB stability. researchgate.netacs.org |
Ellman's method is recognized for its good sensitivity and reproducibility, making it suitable for a wide range of applications, from fundamental enzyme kinetics to the screening of cholinesterase inhibitors. publichealthtoxicology.com The sensitivity of the assay can be influenced by factors such as the path length of the cuvette and the concentration of the enzyme in the sample. The molar extinction coefficient of the TNB anion is approximately 14,150 M⁻¹cm⁻¹, which allows for the detection of low levels of cholinesterase activity. nih.gov
Reproducibility is enhanced by strict adherence to optimized protocols and the use of appropriate controls to account for non-enzymatic hydrolysis of the substrate and the spontaneous degradation of DTNB. Intra-day and inter-day coefficients of variation are typically low, demonstrating the robustness of the method. nih.gov
While Ellman's method is the most common, other spectroscopic techniques have been developed to measure cholinesterase activity using this compound, often aiming to overcome some of the limitations of the traditional assay.
One such approach is a fluorometric assay that utilizes a proprietary probe, Thiolite Green. In this method, the thiocholine produced from the hydrolysis of acetylthiocholine reacts with Thiolite Green to generate a fluorescent adduct. The resulting fluorescence intensity, measured at an excitation of approximately 490 nm and an emission of 520 nm, is proportional to the cholinesterase activity.
Another innovative colorimetric assay is based on the peroxidase-like activity of zinc-tetrakis(4-carboxyphenyl)porphyrin(Fe) (Zn-TCPP(Fe)) nanosheets. In this system, the thiocholine produced from the enzymatic reaction chelates with Zn²⁺, which in turn suppresses the catalytic activity of the nanosheets. This leads to a reduction in the oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), resulting in a color change that can be quantified.
Ellman's Method and its Modifications using this compound and DTNB
Electrochemical and Amperometric Assay Methodologies
Electrochemical methods provide a highly sensitive and often miniaturizable alternative to spectrophotometric assays for the determination of cholinesterase activity. These techniques are based on the direct or indirect electrochemical detection of the products of the enzymatic hydrolysis of this compound.
Amperometric biosensors are a prominent example of this approach. In a typical configuration, acetylcholinesterase is immobilized on the surface of an electrode, such as a screen-printed electrode made of carbon, gold, or platinum. When the biosensor is exposed to a solution containing this compound, the immobilized enzyme catalyzes its hydrolysis to thiocholine.
The produced thiocholine is an electroactive species that can be oxidized at the electrode surface. By applying a specific potential to the electrode, the oxidation of thiocholine generates an electrical current that is directly proportional to its concentration, and thus to the activity of the cholinesterase. The choice of electrode material and the applied potential are critical parameters that are optimized to maximize sensitivity and minimize interferences. For instance, different working overpotentials have been determined for various electrode materials, such as 360 mV for carbon nanotubes, 560 mV for platinum, and 370 mV for gold.
Microcalorimetric Studies of Hydrolysis
Microcalorimetry offers a universal detection method for studying enzyme kinetics by directly measuring the heat produced or consumed during a chemical reaction. This technique is advantageous as it does not require chromogenic or electroactive substrates, allowing for the study of natural substrates like acetylcholine (B1216132) as well as synthetic ones like this compound. scirp.org
Isothermal Titration Calorimetry (ITC) is a powerful technique for determining the thermodynamic and kinetic parameters of enzymatic reactions. scirp.org By measuring the heat exchange that occurs during the hydrolysis of this compound by cholinesterase, ITC provides a direct measure of the reaction rate. scirp.org This allows for the accurate determination of key kinetic values such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govugm.ac.id
A comparative study using ITC to analyze the hydrolysis of both acetylcholine (the natural substrate) and acetylthiocholine by AChE revealed similarities in their kinetic parameters. The study determined the standard molar enthalpy for the hydrolysis of this compound. scirp.org The results demonstrated the precision of the calorimetric method and affirmed that acetylthiocholine is a valid and feasible substitute for acetylcholine in kinetic studies. scirp.org
| Parameter | Value |
|---|---|
| Standard Molar Enthalpy of Hydrolysis (ΔᵣH°) | -24.81 (±1.70) kJ/mol |
| Michaelis Constant (Kₘ) | Similar to that of Acetylcholine |
Chromatographic Methods for Product and Substrate Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide a robust platform for the kinetic analysis of enzyme-catalyzed reactions by enabling the separation and quantification of substrates and products over time.
HPLC methods have been developed to monitor the kinetics of this compound hydrolysis by cholinesterases. These methods allow for the simultaneous measurement of the decreasing concentration of the substrate (acetylthiocholine) and the increasing concentrations of the products (thiocholine and acetic acid) in the reaction mixture. researchgate.net This comprehensive, time-dependent data provides a detailed view of the reaction progress, allowing for precise kinetic analysis. While some HPLC assays for cholinesterase activity have shifted to other substrates to avoid certain drawbacks associated with acetylthiocholine, direct monitoring of acetylthiocholine and its hydrolysis products remains a valid and informative approach. researchgate.netnih.gov
Novel and Emerging Assay Techniques
Research into new methods for detecting cholinesterase activity continues to yield innovative approaches that leverage the unique properties of the acetylthiocholine reaction. One such advancement is the development of liquid crystal (LC)-based biosensors. acs.orgnih.gov
In one novel assay, the thiocholine produced from the enzymatic hydrolysis of acetylthiocholine is used to reduce gold ions (AuCl₄⁻), leading to the formation and growth of gold nanoparticles (Au NPs). acs.orgnih.gov This biometallization process is then detected using a liquid crystal-based sensor. The resulting large gold nanoparticles disrupt the ordered orientation of the liquid crystals, causing a significant and easily detectable change in their optical appearance under polarized light. acs.orgresearchgate.net The presence of cholinesterase inhibitors prevents the hydrolysis of acetylthiocholine, thereby inhibiting the growth of the gold nanoparticles and preventing the optical change in the liquid crystals. acs.orgnih.gov This method offers a simple yet highly sensitive platform for detecting both acetylcholine and cholinesterase inhibitors, with a reported detection limit of 0.3 nmol/L for organophosphate pesticides. acs.orgnih.gov
Colorimetric Methods based on Metal Oxide Nanosheets
The intrinsic peroxidase-like or oxidative properties of certain metal oxide nanosheets have been ingeniously harnessed for the development of novel colorimetric assays for acetylcholinesterase activity. These methods offer an alternative to the traditional Ellman's assay, which relies on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). In these nanosheet-based systems, the thiocholine produced from the enzymatic hydrolysis of this compound interacts with the nanosheets, modulating their catalytic activity and resulting in a measurable color change.
One prominent example involves the use of manganese dioxide (MnO₂) nanosheets. These nanosheets can directly oxidize a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), to produce a colored product. nih.govnih.gov The thiocholine generated from the AChE-catalyzed hydrolysis of this compound can, in turn, reduce or decompose the MnO₂ nanosheets. nih.gov This action inhibits the oxidation of TMB, leading to a decrease in the colorimetric signal that is proportional to the activity of the acetylcholinesterase. nih.govnih.gov This method provides a sensitive platform for AChE detection and its inhibitor screening. nih.gov
Another innovative approach utilizes palladium square nanoplates grown on reduced graphene oxide (PdSP@rGO). This composite material exhibits intrinsic oxidase-like activity, catalyzing the oxidation of TMB without the need for hydrogen peroxide. The thiocholine produced from acetylthiocholine hydrolysis effectively inhibits this catalytic activity, resulting in a fading of the solution's color. This change in absorbance forms the basis of a sensitive assay for AChE activity.
| Nanosheet Material | Chromogenic Substrate | Principle of Detection | Analyte | Detection Limit | Linear Range |
|---|---|---|---|---|---|
| Manganese Dioxide (MnO₂) Nanosheets | 3,3',5,5'-tetramethylbenzidine (TMB) | Thiocholine-induced decomposition of MnO₂ nanosheets, inhibiting TMB oxidation. nih.govnih.gov | Acetylcholinesterase (AChE) | 0.01 mU/mL nih.gov | 0.01-1.0 mU/mL nih.gov |
| Palladium Square Nanoplates on Reduced Graphene Oxide (PdSP@rGO) | 3,3',5,5'-tetramethylbenzidine (TMB) | Thiocholine-induced inhibition of the oxidase-like activity of PdSP@rGO on TMB. | Acetylcholinesterase (AChE) | 0.0625 mU/mL | 0.25-5 mU/mL |
Fluorometric Assay Development
Fluorometric assays offer a highly sensitive alternative to colorimetric methods for the detection of acetylcholinesterase activity. The fundamental principle of these assays also revolves around the detection of thiocholine produced from the enzymatic breakdown of this compound. The development in this area focuses on creating novel fluorogenic probes that interact with thiocholine to produce a measurable change in fluorescence.
One approach involves the use of DNA-templated copper/silver nanoclusters (DNA-Cu/AgNCs) as a fluorescent probe. The inherent fluorescence of these nanoclusters is quenched by the thiocholine generated from the hydrolysis of acetylthiocholine. nih.gov The degree of fluorescence quenching is proportional to the acetylcholinesterase activity, allowing for sensitive detection. nih.gov This "mix and detect" method is both rapid and cost-effective. nih.gov
Another strategy employs "turn-on" fluorescent probes. These are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a specific analyte. For instance, a coumarin-derived thiol probe has been developed that remains in a quenched state until it reacts with the thiocholine produced by AChE activity. nih.gov This reaction cleaves a quenching group, resulting in a significant increase in fluorescence. Similarly, a fluorescein-based sensor has been designed where the 1,4-addition of thiocholine to an α,β-unsaturated ketone moiety triggers a strong fluorescent signal.
Commercially available kits often utilize thiol-reactive dyes. For example, a "Thiol Green Indicator" is a non-fluorescent compound that becomes intensely fluorescent upon reacting with the sulfhydryl group of thiocholine. abcam.com The resulting fluorescence intensity is directly proportional to the amount of thiocholine produced and, by extension, to the activity of the acetylcholinesterase. abcam.com
| Fluorometric Probe/System | Principle of Detection | Analyte | Detection Limit | Linear Range | Excitation/Emission (nm) |
|---|---|---|---|---|---|
| DNA-Templated Copper/Silver Nanoclusters (DNA-Cu/AgNCs) | Fluorescence quenching of nanoclusters by thiocholine. nih.gov | Acetylcholinesterase (AChE) | 0.05 mU/mL nih.gov | 0.05-2.0 mU/mL nih.gov | Not Specified |
| Thiol Green Indicator | "Turn-on" fluorescence upon reaction with thiocholine. abcam.com | Acetylcholinesterase (AChE) | 0.1 mU/mL abcam.com | Not Specified | 490/520 abcam.com |
| Coumarin-Derived Thiol Probe | "Turn-on" fluorescence upon cleavage of a quenching group by thiocholine. nih.gov | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Not Specified |
| Fluorescein-Based Sensor | "Turn-on" fluorescence induced by 1,4-addition of thiocholine. | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Not Specified |
Applications in Neurobiology and Pharmacological Research
Investigation of Cholinergic Signaling Pathways
The investigation of cholinergic signaling pathways is fundamentally reliant on the use of acetylthiocholine (B1193921) chloride. It serves as the primary substrate in the widely used Ellman's assay, a spectrophotometric method to measure cholinesterase activity. In this assay, the hydrolysis of acetylthiocholine by acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) yields thiocholine (B1204863). Thiocholine, in turn, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity. This technique enables researchers to study the kinetics of these enzymes and to investigate how various factors, such as genetic mutations or exposure to toxins, can modulate cholinergic signaling.
Understanding Neurotransmission Mechanisms
Acetylthiocholine chloride is crucial for elucidating the mechanisms of cholinergic neurotransmission, particularly the termination of the signal at the synapse. The rapid hydrolysis of acetylcholine (B1216132) by AChE is essential for preventing the overstimulation of postsynaptic receptors and ensuring the precise temporal control of nerve impulses. By using acetylthiocholine as a substrate, researchers can study the catalytic efficiency of AChE and the factors that influence its activity. This provides insights into the molecular determinants of synaptic transmission and how alterations in AChE activity can lead to pathological conditions.
Research on Neurodegenerative Diseases (e.g., Alzheimer's Disease)
In the context of neurodegenerative diseases, particularly Alzheimer's disease, this compound is a key research tool. Alzheimer's disease is characterized by a significant loss of cholinergic neurons and a corresponding decrease in acetylcholine levels in the brain, leading to cognitive decline. mdpi.comgreymattersjournal.org Research using acetylthiocholine to measure AChE activity in post-mortem brain tissue from Alzheimer's patients and in animal models of the disease has been instrumental in establishing the "cholinergic hypothesis" of Alzheimer's. mdpi.com This hypothesis posits that a deficit in cholinergic signaling is a major contributor to the cognitive symptoms of the disease.
Assessment of Cholinesterase Inhibitors as Therapeutic Agents
A primary therapeutic strategy for managing the symptoms of Alzheimer's disease is the inhibition of acetylcholinesterase to increase the synaptic levels of acetylcholine. mdpi.comresearchgate.net this compound is the standard substrate used in in vitro assays to screen for and characterize the potency of potential cholinesterase inhibitors. sigmaaldrich.comassaygenie.com These assays are fundamental in the drug discovery process, allowing for the high-throughput screening of large compound libraries to identify new therapeutic candidates. The inhibitory activity of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of acetylthiocholine hydrolysis by 50%.
| Therapeutic Agent | Target Enzyme(s) | Mechanism of Inhibition | Relevance in Alzheimer's Disease Research |
| Donepezil | Primarily Acetylcholinesterase (AChE) | Reversible, non-competitive inhibitor | A widely prescribed drug for the symptomatic treatment of mild to moderate Alzheimer's disease. Acetylthiocholine-based assays are used to determine its high selectivity for AChE. |
| Rivastigmine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Pseudo-irreversible inhibitor (carbamate) | Used to treat mild to moderate Alzheimer's and Parkinson's disease dementia. Acetylthiocholine assays are employed to characterize its dual inhibitory action on both AChE and BChE. |
| Galantamine | Acetylcholinesterase (AChE) | Reversible, competitive inhibitor | Approved for the treatment of mild to moderate Alzheimer's disease. It also has a secondary mechanism of allosterically modulating nicotinic acetylcholine receptors. Acetylthiocholine is used to quantify its inhibitory effect on AChE. |
Studies of Acetylcholine Receptors and their Modulation
While this compound itself is not a direct ligand for acetylcholine receptors, its use in measuring AChE activity indirectly facilitates the study of these receptors and their modulation. By inhibiting AChE, researchers can increase the concentration of endogenous acetylcholine in synaptic preparations, allowing for the study of downstream effects on both nicotinic and muscarinic acetylcholine receptors. Furthermore, compounds that allosterically modulate acetylcholine receptors can be studied by observing their effects on acetylcholine-mediated signaling, where the level of acetylcholine is controlled by the rate of its hydrolysis, as measured using acetylthiocholine.
Evaluation of Drug Effects on Cholinergic Systems
The application of this compound extends to the broader pharmacological evaluation of how various drugs, not just those intended for neurodegenerative diseases, affect the cholinergic system. Many drugs can have unintended effects on cholinergic signaling, leading to side effects. Assays using acetylthiocholine as a substrate can be employed during preclinical drug development to screen for such off-target effects. This allows for the early identification of compounds that may disrupt cholinergic neurotransmission and helps in the development of safer medications. For example, many pesticides and nerve agents are potent and irreversible inhibitors of AChE, and acetylthiocholine-based assays are critical in toxicology for assessing exposure and developing antidotes. smolecule.com
Applications in Toxicology and Environmental Monitoring
Detection of Organophosphate and Carbamate (B1207046) Pesticides
The widespread use of organophosphate and carbamate pesticides in agriculture poses a potential hazard to human health and the environment. tandfonline.com Acetylthiocholine (B1193921) chloride is instrumental in the development of rapid and sensitive methods for detecting these neurotoxic compounds.
The detection of organophosphate and carbamate pesticides through cholinesterase inhibition is based on the enzyme's crucial role in the nervous system. Acetylcholinesterase terminates nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Organophosphates and carbamates inhibit AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, which can result in severe health effects, including respiratory and myocardial problems, and even death. nih.govnih.gov
The principle of detection involves measuring the activity of AChE before and after exposure to a sample. In the absence of inhibitors, AChE hydrolyzes acetylthiocholine, and the rate of this reaction can be quantified. nih.gov When organophosphates or carbamates are present, they bind to and inhibit AChE, leading to a decrease in its enzymatic activity. nih.gov This reduction in activity, which is proportional to the concentration of the pesticide, serves as the basis for detection. omicsonline.org The hydrolysis of acetylthiocholine by AChE produces thiocholine (B1204863), which can be measured using various techniques, including electrochemical and colorimetric methods. tandfonline.comresearchgate.net
The principle of cholinesterase inhibition has been harnessed to develop various biosensors for the rapid and sensitive detection of pesticides. These biosensors typically immobilize acetylcholinesterase on a transducer. When a sample containing organophosphate or carbamate pesticides is introduced, the enzyme's activity is inhibited, resulting in a measurable change in the transducer's signal. spiedigitallibrary.org
Different types of biosensors have been developed, including:
Electrochemical Biosensors: These are the most common type and rely on the electrochemical detection of thiocholine produced from the hydrolysis of acetylthiocholine. francescoriccilab.com Amperometric biosensors, for instance, measure the current generated by the oxidation of thiocholine. jst.go.jp The presence of pesticides leads to a decrease in this current. jst.go.jp Researchers have developed sensitive amperometric biosensors using materials like carbon nanospheres to enhance detection limits. jst.go.jp
Colorimetric Biosensors: These biosensors utilize a color change to indicate the presence of pesticides. A common method is the Ellman assay, where the thiocholine produced reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be measured spectrophotometrically. researchgate.net Paper-based biosensors have been developed using this principle for a rapid, inexpensive, and portable detection method. nih.gov
Interactive Data Table: Performance of Acetylthiocholine-Based Biosensors for Pesticide Detection
| Pesticide | Biosensor Type | Limit of Detection (LOD) | Linear Range | Source |
|---|---|---|---|---|
| Carbofuran | Amperometric | 0.082 µg/L | 0.40 to 4.79 µg/L | jst.go.jp |
| Fenitrothion | Amperometric | 2.61 µg/L | 6.26 to 125.31 µg/L | jst.go.jp |
| Methomyl | Colorimetric (Paper-based) | 6.16 x 10⁻⁴ mM | Not Specified | nih.gov |
| Profenofos | Colorimetric (Paper-based) | 0.27 mM | Not Specified | nih.gov |
| Malathion | Voltammetric | 0.058 ppm | 0.07-1.3 ppm | spiedigitallibrary.org |
| Acephate | Voltammetric | 0.044 ppm | 0.1-0.85 ppm | spiedigitallibrary.org |
Study of Cholinergic Toxicity Mechanisms
Acetylthiocholine chloride is a valuable tool for studying the mechanisms of cholinergic toxicity, which occurs due to the overstimulation of nicotinic and muscarinic receptors by excessive acetylcholine. nih.gov This condition is a hallmark of exposure to organophosphates and other acetylcholinesterase inhibitors. researcher.life By using acetylthiocholine in in vitro assays, researchers can precisely measure the inhibitory effects of various compounds on acetylcholinesterase activity. This allows for a detailed understanding of how different chemicals interact with the enzyme and disrupt normal cholinergic neurotransmission. nih.gov Such studies are crucial for elucidating the molecular pathways of neurotoxicity and for developing a deeper understanding of the dose-response relationships of toxic compounds. nih.gov
Research on Antidotes for Organophosphate Poisoning
In the field of toxicology, this compound plays a role in the research and development of antidotes for organophosphate poisoning. The standard treatment for this type of poisoning often involves the administration of atropine and an oxime, such as pralidoxime. koreamed.org Atropine blocks the effects of excess acetylcholine at muscarinic receptors, while oximes work by reactivating the inhibited acetylcholinesterase. koreamed.org
Researchers use acetylthiocholine-based assays to evaluate the efficacy of new potential antidotes. By measuring the reactivation of pesticide-inhibited AChE in the presence of a candidate antidote, scientists can determine its effectiveness. These in vitro studies are a critical first step in the development of more effective treatments for organophosphate poisoning. nih.gov However, the effectiveness of oximes can vary depending on the specific organophosphate compound involved. nih.gov
Environmental Contaminant Assessment using Cholinesterase Activity
The measurement of cholinesterase activity, using acetylthiocholine as a substrate, serves as a valuable biomarker for assessing the impact of environmental contaminants, particularly in aquatic ecosystems. nih.gov The inhibition of acetylcholinesterase in organisms can indicate exposure to neurotoxic pollutants like organophosphate and carbamate pesticides. nih.gov
By measuring the AChE activity in sentinel species, such as fish or bivalves, from a particular environment, scientists can gain insights into the health of that ecosystem. A significant decrease in cholinesterase activity in these organisms can signal the presence of anticholinergic pollutants and provide an early warning of potential ecological damage. researchgate.net This approach allows for the monitoring of water and soil quality and helps in identifying areas contaminated with neurotoxic compounds. researchgate.net
Research on Inhibitors and Activators of Cholinesterases
Characterization of Inhibitory Effects
The use of acetylthiocholine (B1193921) chloride as a substrate is crucial for characterizing the inhibitory effects of various compounds on cholinesterase activity.
Cholinesterase inhibitors are broadly classified based on their mechanism of action as either irreversible or reversible. wikipedia.org Reversible inhibitors, which include competitive and non-competitive types, typically have therapeutic applications, while irreversible inhibitors are often associated with toxic effects. nih.gov
Reversible inhibitors form a transient bond with the cholinesterase enzyme. researchgate.net Carbamates are a notable group of reversible inhibitors. nih.gov These inhibitors, which include compounds like physostigmine (B191203) and neostigmine, carbamylate the enzyme, which is a slower process to reverse than simple acetylation. slideshare.net Reversible inhibitors are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. nih.govresearchgate.net
Irreversible inhibitors , such as organophosphorus compounds like sarin (B92409) and parathion, form a stable, covalent bond with the serine residue in the active site of the cholinesterase enzyme. wikipedia.orgresearchgate.netyoutube.com This phosphorylation of the enzyme effectively renders it inactive. wikipedia.org The recovery of enzyme function depends on the synthesis of new enzyme molecules, a process that can take a considerable amount of time. slideshare.net
The table below provides examples of reversible and irreversible cholinesterase inhibitors.
| Inhibition Type | Inhibitor Class | Examples |
| Reversible | Carbamates | Physostigmine, Neostigmine, Rivastigmine, Pyridostigmine |
| Reversible | Non-carbamates | Donepezil, Galantamine, Tacrine, Edrophonium |
| Irreversible | Organophosphates | Sarin, Soman, Tabun, VX, Parathion, Echothiophate |
The inhibition constant (K_i) is a critical parameter that quantifies the potency of an inhibitor. Acetylthiocholine chloride is instrumental in the experimental determination of K_i values for cholinesterase inhibitors. Assays utilizing acetylthiocholine as the substrate allow for the measurement of enzyme reaction rates in the presence of varying concentrations of the inhibitor.
For instance, in a study assessing the cholinesterase inhibitory potential of suillin (B18739), a compound isolated from Suillus luteus, the Ellman's method was employed with this compound as the substrate. researchgate.net The progression curves of the enzymatic reaction were recorded to determine the inhibitory mechanism and calculate the K_i value. researchgate.net The study found that suillin exhibited a non-competitive mixed mechanism against AChE with a K_i of 17.25 μM. researchgate.net Similarly, the inhibitory properties of newly synthesized compounds against acetylcholinesterase and butyrylcholinesterase have been evaluated, with K_i values calculated to be in the micromolar range. researchgate.net
Screening of Potential Cholinesterase Modulators
The enzymatic assay using this compound is a primary method for the high-throughput screening of potential cholinesterase modulators. This method's reliability and adaptability to microplate formats make it suitable for screening large libraries of compounds to identify potential new drugs or to detect the presence of neurotoxic agents. smolecule.com For example, this assay is used in the development of biosensors for the detection of organophosphate and carbamate (B1207046) pesticides, which are potent cholinesterase inhibitors. smolecule.com The inhibition of the enzyme, observed as a decrease in the rate of acetylthiocholine hydrolysis, signals the presence of these inhibitors.
Comparative Studies with Selective Cholinesterase Inhibitors
This compound is widely used as the substrate in comparative studies of selective cholinesterase inhibitors. These studies aim to evaluate and compare the potency and selectivity of different inhibitors for AChE versus BChE. For example, in the development and characterization of drugs for Alzheimer's disease, such as donepezil, rivastigmine, and galantamine, their inhibitory effects on cholinesterases are quantified using assays with acetylthiocholine. nih.govresearchgate.net
A study investigating interspecies differences in acetylcholinesterase inhibition exposed electric eel enzyme and human blood to various compounds, including rivastigmine. nih.gov The inhibition of AChE was measured using the Ellman method with acetylthiocholine, allowing for a direct comparison of the inhibitory potencies (IC50 values) across species and among different human donors. nih.gov Such comparative data is crucial for extrapolating toxicological findings from animal models to humans.
The following table summarizes the IC50 values for selected cholinesterase inhibitors against human acetylcholinesterase, as determined in a comparative study. nih.gov
| Compound | IC50 (µM) in Human Blood |
| Chlorpyrifos-oxon | 0.2 |
| Phosmet-oxon | 0.3 |
| Diazinon-oxon | 1.1 |
| Pirimicarb | 18 |
| Rivastigmine | 29 |
Advanced and Theoretical Research Studies
Molecular Interaction Studies with Enzymes
Acetylthiocholine (B1193921) chloride serves as a crucial substrate for studying the molecular interactions within the active sites of cholinesterase enzymes, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). smolecule.comnih.gov Research indicates that the catalytic process is not a simple one-step binding event but involves a multi-site interaction within a deep, narrow gorge in the enzyme. acs.orgnih.gov
Studies have demonstrated that the binding of acetylthiocholine to human AChE begins with an initial interaction at a peripheral anionic site (PAS) located near the entrance of the active-site gorge. acs.orgresearchgate.net A key amino acid residue in this peripheral site, Aspartate 74 (Asp74), has been identified as the initial binding point for the cationic acetylthiocholine molecule. acs.orgresearchgate.net This initial trapping of the substrate at the peripheral site is believed to facilitate its passage to the acylation site at the bottom of the gorge, where the catalytic hydrolysis occurs. acs.orgresearchgate.net At high concentrations, the binding of acetylthiocholine to this peripheral site can lead to substrate inhibition by sterically blocking the release of the product, thiocholine (B1204863). acs.org
In Butyrylcholinesterase, a similar peripheral site interaction occurs, with Aspartate 70 (D70) playing a role analogous to Asp74 in AChE in interacting with cationic ligands. researchgate.netacs.org While AChE and BChE share significant sequence homology, differences in the amino acid residues lining their respective active site gorges account for their different substrate specificities. nih.govnih.gov The active site of AChE is lined with more aromatic residues compared to BChE, creating a narrower gorge. nih.govmdpi.com
Table 1: Key Amino Acid Residues in Cholinesterases Interacting with Acetylthiocholine and Related Ligands
This table summarizes key residues within Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) that are involved in the binding and processing of substrates like acetylthiocholine and other ligands, as identified through mutation and interaction studies.
| Enzyme | Site | Key Residues | Role in Interaction | References |
| Human AChE | Peripheral Anionic Site (PAS) | Asp74 (D74) | Initial binding site for cationic substrates like acetylthiocholine. | acs.orgresearchgate.netacs.org |
| Human AChE | Acylation Site / Catalytic Triad (B1167595) | Ser203, His447, Glu334 | Mediates the hydrolysis of the substrate. | nih.govnih.gov |
| Human BChE | Peripheral Anionic Site (PAS) | Asp70 (D70) | Interacts with cationic substrates and ligands. | researchgate.netacs.org |
| Human BChE | Acylation Site / Catalytic Triad | Ser198, His438 | Mediates the hydrolysis of the substrate. | e-nps.or.krmdpi.com |
Theoretical Investigations and Computational Chemistry
Computational chemistry provides powerful tools to investigate the properties and interactions of acetylthiocholine at a molecular level. These studies complement experimental data by offering insights into conformational preferences and binding modes that are difficult to observe directly.
Theoretical studies using ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the effective fragment potential (EFP) method have been employed to analyze the conformational potential energy surfaces of acetylthiocholine (ATCh) and its natural counterpart, acetylcholine (B1216132) (ACh). acs.org These computational methods allow for the detailed examination of molecular geometry and energy in both the gaseous phase and in aqueous solution. acs.org
A significant finding from these theoretical investigations is the difference in the preferred conformation between the two molecules. In both gaseous and aqueous environments, acetylthiocholine preferentially adopts a trans conformation around its N-C-C-S dihedral angle. acs.org In contrast, acetylcholine favors a gauche arrangement for its N-C-C-O backbone. acs.org Furthermore, comparisons between the computationally intensive ab initio methods and the more efficient EFP method have shown that EFP can generate comparable results for hydrated geometries and relative energies, validating its use for studying solvation effects on these molecules. acs.org
Molecular docking simulations are widely used to predict the binding modes of ligands within the active sites of enzymes. While acetylthiocholine itself, as a substrate, is not the typical subject of docking studies (which usually focus on inhibitors), the vast body of research on AChE and BChE inhibitors provides a detailed map of the active site environment where acetylthiocholine binds and is hydrolyzed. nih.govmdpi.comnih.gov
These docking studies consistently identify the key features of the cholinesterase active site gorge:
Catalytic Active Site (CAS): Located at the base of the gorge, it contains the catalytic triad of amino acids (Ser203, Glu334, and His447 in human AChE). nih.govnih.gov This is where the hydrolysis of the ester bond in acetylthiocholine occurs.
Peripheral Anionic Site (PAS): Situated at the rim of the gorge, this site is rich in aromatic residues (e.g., Tyr72, Tyr124, Trp286 in human AChE) and includes the critical aspartate residue (Asp74) for initial substrate recognition. researchgate.netnih.govresearchgate.net
Acyl-Binding Pocket and Choline-Binding Site: These subsites within the gorge help to orient the substrate correctly for catalysis. nih.gov In AChE, the choline-binding site includes key aromatic residues like Trp86 and Tyr337 that interact with the quaternary ammonium (B1175870) group of the substrate. nih.gove-nps.or.kr
Docking simulations of inhibitors within the BChE active site reveal a similar architecture but with key residue substitutions (e.g., Ala328 for Tyr337 in the choline (B1196258) binding site) that create a larger and more flexible active site, explaining its ability to hydrolyze bulkier substrates. nih.gove-nps.or.kracs.org These computational models support experimental findings and provide a structural basis for understanding the enzyme's interaction with acetylthiocholine. e-nps.or.krmdpi.com
Table 2: Key Residues in Cholinesterase Active Sites Identified via Molecular Docking Studies
This table lists important amino acid residues in the active sites of AChE and BChE that are frequently shown to interact with inhibitors in molecular docking simulations, thereby defining the binding pocket for the substrate acetylthiocholine.
| Enzyme | Active Site Region | Interacting Residues | References |
| AChE | Catalytic Triad | Ser203, His447, Glu334 | nih.govnih.govresearchgate.net |
| AChE | Peripheral Anionic Site (PAS) | Asp74, Tyr124, Trp286, Tyr337, Tyr341 | nih.govnih.gov |
| AChE | Choline Binding Site | Trp86, Tyr337, Phe338 | nih.gove-nps.or.kr |
| BChE | Catalytic Triad | Ser198, His438 | e-nps.or.krmdpi.com |
| BChE | Peripheral Site / Acyl Pocket | Asp70, Trp231, Ala328, Phe329 | researchgate.nete-nps.or.kracs.org |
Structural-Activity Relationship Research (indirectly through enzyme interactions)
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For acetylthiocholine, its structure is finely tuned for efficient recognition and hydrolysis by AChE. This relationship can be probed by introducing minor structural modifications and observing the effect on enzymatic activity.
Research comparing the catalytic hydrolysis of acetylthiocholine (AcSCh) with its close structural analogs, acetyl(homo)thiocholine (Ac-hSCh) and acetyl(nor)thiocholine (Ac-nSCh), provides direct insight into this relationship. researchgate.net These analogs differ from the parent compound by only a single methylene (B1212753) group in the choline backbone. Despite this minor change, the impact on the catalytic efficiency of AChE is dramatic. researchgate.net The catalytic rate constants (kE) for both Ac-hSCh and Ac-nSCh were found to be only about 2% of the value for acetylthiocholine. researchgate.net This demonstrates a high degree of structural specificity, where the precise spacing between the quaternary ammonium group and the thioester bond is critical for optimal positioning and catalysis within the enzyme's active site. The peripheral site appears to selectively gate the entry of substrates to the acylation site, providing specificity for acetylthiocholine over its close structural analogs. researchgate.net
Table 3: Comparison of AChE Catalytic Parameters for Acetylthiocholine and Its Analogs
This table illustrates the structure-activity relationship by showing how minor changes to the backbone of acetylthiocholine significantly reduce the catalytic efficiency of Acetylcholinesterase (AChE).
| Substrate | Structural Difference from AcSCh | Catalytic Rate Constant (kE) | % of AcSCh Activity | Reference |
| Acetylthiocholine (AcSCh) | None | Reference Value | 100% | researchgate.net |
| Acetyl(homo)thiocholine (Ac-hSCh) | One additional methylene group | ~2% of reference | ~2% | researchgate.net |
| Acetyl(nor)thiocholine (Ac-nSCh) | One less methylene group | ~2% of reference | ~2% | researchgate.net |
Enzyme Immobilization Techniques for Biosensor Applications
Acetylthiocholine chloride is the standard substrate used in amperometric biosensors designed for the detection of cholinesterase inhibitors, such as organophosphate and carbamate (B1207046) pesticides. nih.govnih.gov The principle of these biosensors relies on the immobilization of AChE onto an electrode surface. In the presence of acetylthiocholine, the immobilized enzyme produces thiocholine, which is then electrochemically oxidized at the electrode, generating a measurable current. nih.govacs.org When an inhibitor is present, the enzymatic activity decreases, leading to a reduction in the current that is proportional to the inhibitor's concentration. nih.gov
The performance of these biosensors is highly dependent on the technique used to immobilize the enzyme, which must preserve its catalytic activity and ensure stability. Various methods have been developed:
Entrapment in a Paste Matrix: AChE can be mixed directly into a carbon paste, which is then packed into an electrode. This is a simple and cost-effective method. nih.gov
Adsorption onto Nanomaterials: High-surface-area materials are used to immobilize the enzyme. For instance, AChE has been successfully immobilized on carbon nanospheres (CNS) or clay-gold nanoparticle composites, which are then deposited on a glassy carbon or screen-printed electrode. nih.govacs.org
Covalent Attachment: Chemical functionalization of a surface allows for the covalent binding of the enzyme. One method involves creating a self-assembling film with aldehyde groups on a glass slide, which then react with amino groups on the AChE enzyme to form a stable bond. acs.org A protective film, such as chitosan, is often applied over the immobilized enzyme to prevent leaching and enhance stability. acs.org
These immobilization techniques are fundamental to the development of sensitive and reproducible biosensors for environmental monitoring and clinical diagnostics. nih.govacs.org
Table 4: Enzyme Immobilization Techniques for AChE Biosensors Using this compound
This table summarizes various techniques reported for immobilizing Acetylcholinesterase (AChE) for use in biosensors that rely on the hydrolysis of this compound.
| Immobilization Method | Support Material / Electrode | Protective Layer | Application | References |
| Physical Entrapment | Carbon Paste Electrode | None | Pesticide Detection (Paraoxon, Dichlorvos) | nih.gov |
| Physical Adsorption | Carbon Nanospheres (CNS) on Glassy Carbon Electrode | None | Pesticide Detection (Carbofuran, Fenitrothion) | nih.gov |
| Physical Adsorption | Clay/Gold Nanoparticles on Screen-Printed Electrode | Chitosan Film | Pesticide Discrimination (Chlorpyrifos, Carbaryl) | acs.org |
| Covalent Attachment | Self-Assembled TEA/DMOAP Film on Glass Slide | None | Detection of Acetylcholine and Inhibitors | acs.org |
Experimental Models and Sample Analysis
Use in Various Biological Samples (e.g., tissues, cell cultures, purified enzymes, blood, serum, plasma)
The versatility of acetylthiocholine (B1193921) chloride as a substrate allows for the determination of AChE activity in a diverse range of biological materials. This includes homogenized tissues, various cell lines, purified enzyme preparations, and different fractions of blood.
Tissues: Researchers have employed acetylthiocholine chloride to measure AChE activity in various tissue homogenates, including brain, muscle, liver, and heart. researchgate.netscielo.br For instance, studies on the common carp have assessed AChE activity in brain and muscle tissues to investigate the effects of environmental contaminants. scielo.brresearchgate.net The preparation of tissue lysates typically involves homogenization in a suitable buffer, followed by centrifugation to remove cellular debris.
Cell Cultures: this compound is instrumental in studying AChE activity in various cell lines. For example, it has been used in assays with PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, to investigate factors influencing their phenotypic state. researchgate.net Other cell types where AChE activity has been measured using this substrate include SH-SY5Y human neuroblastoma cells, primary cerebellar neurons, and astrocytes. nih.gov Preparation of cell lysates for the assay generally involves treating the cells with a lysis buffer and then using the resulting supernatant. abcam.cn
Purified Enzymes: In biochemical and toxicological studies, purified AChE is often used to characterize the enzyme's kinetic properties and to screen for potential inhibitors. This compound serves as the substrate in these in vitro assays. nih.gov
Blood, Serum, and Plasma: this compound is a standard reagent in clinical and toxicological screening for measuring cholinesterase activity in blood samples. researchgate.net Assays are performed on whole blood, as well as on separated plasma and serum, to assess exposure to cholinesterase inhibitors like organophosphate pesticides. assaygenie.combioassaysys.com The preparation of these samples involves standard clinical laboratory procedures such as allowing blood to clot for serum collection or using anticoagulants and centrifugation for plasma separation. abcam.cnassaygenie.com
Table 1: Application of this compound in Various Biological Samples
| Biological Sample | Specific Example(s) | Analytical Method | Purpose of Study |
|---|---|---|---|
| Tissues | Brain, muscle, liver, heart (common carp) | Spectrophotometry (Ellman's method) | Ecotoxicology, biomarker of exposure |
| Cell Cultures | PC12, SH-SY5Y, primary neurons, astrocytes | Spectrophotometry, Fluorescence | Neurobiology, toxicology, drug screening |
| Purified Enzymes | Acetylcholinesterase | Spectrophotometry, Amperometry | Enzyme kinetics, inhibitor screening |
| Blood | Human whole blood | Spectrophotometry | Clinical diagnostics, toxicology |
| Serum | Human serum | Spectrophotometry | Clinical diagnostics, toxicology |
| Plasma | Human plasma | Spectrophotometry | Clinical diagnostics, toxicology |
| Other | Semen exosomes | Not specified | Determination of AChE activity |
Application in Diverse Species (e.g., Electrophorus electricus, bovine erythrocyte, human, common carp)
The fundamental role of acetylcholinesterase in neurotransmission is conserved across a wide range of species. Consequently, this compound has been used as a substrate for AChE from various organisms in both basic and applied research.
Electrophorus electricus (Electric Eel): The electric organ of the electric eel is a rich source of acetylcholinesterase. Purified AChE from this species is a commercially available and widely used reagent in biochemical and toxicological research. sigmaaldrich.comsigmaaldrich.com this compound is the substrate of choice for assaying the activity of this enzyme in numerous studies, including the development of biosensors and the screening of AChE inhibitors. nih.govnih.gov
Bovine Erythrocyte: Acetylcholinesterase from bovine erythrocytes is another commonly used source of the enzyme for in vitro studies. The activity of this enzyme is determined using this compound in assays designed to investigate enzyme kinetics and inhibition. sigmaaldrich.com
Human: In humans, this compound is crucial for determining AChE activity in blood samples (erythrocytes, plasma, and serum) for clinical diagnosis and for monitoring exposure to pesticides and other neurotoxic agents. researchgate.net It is also used with human recombinant AChE and in cell-based assays using human cell lines like SH-SY5Y for high-throughput screening of potential AChE inhibitors. nih.gov
Common Carp (Cyprinus carpio): In environmental monitoring and ecotoxicology, the common carp is often used as a model organism. This compound is used to measure AChE activity in the brain and other tissues of these fish to assess the impact of pesticides and other pollutants on the aquatic environment. scielo.brresearchgate.netgoogle.com
Table 2: Use of this compound in Different Species
| Species | Biological Sample | Context of Research |
|---|---|---|
| Electrophorus electricus | Purified enzyme from electric organ | Basic enzymology, biosensor development, inhibitor screening |
| Bovine | Erythrocytes | In vitro enzyme kinetics and inhibition studies |
| Human | Blood (erythrocytes, plasma, serum), recombinant enzyme, cell lines | Clinical diagnostics, toxicology, drug discovery |
| Common Carp | Brain, muscle, liver | Ecotoxicology, environmental monitoring |
Sample Pretreatment and Extraction Methodologies for Analysis
Proper sample preparation is critical for accurate and reliable measurement of acetylcholinesterase activity using this compound. The specific pretreatment and extraction methods vary depending on the biological sample being analyzed.
Blood, Serum, and Plasma:
Whole Blood: Blood samples are often diluted with an assay buffer before the analysis.
Serum: To obtain serum, fresh blood is typically allowed to clot at room temperature, followed by centrifugation to separate the serum (the supernatant). abcam.cnassaygenie.com Some protocols recommend an additional filtration step for serum samples. cellbiolabs.com
Plasma: For plasma preparation, blood is collected in tubes containing an anticoagulant (e.g., heparin, citrate). The sample is then centrifuged to pellet the blood cells, and the resulting plasma supernatant is collected for the assay. abcam.cnassaygenie.com
Tissues: Tissue samples are first weighed and then homogenized in a cold buffer solution (e.g., phosphate (B84403) buffer). google.comnih.gov Homogenization can be followed by sonication to ensure complete cell lysis. The homogenate is then centrifuged at high speed in a refrigerated centrifuge to pellet cellular debris, and the clear supernatant containing the enzyme is used for the AChE activity assay. abcam.cngoogle.comnih.gov
Cell Cultures: For cultured cells, the growth medium is first removed. The cells are then treated with a lysis buffer to disrupt the cell membranes and release the intracellular contents, including AChE. abcam.cn The resulting cell lysate can be used directly in the assay, or it can be centrifuged to remove insoluble material, with the supernatant being used for the measurement. abcam.cn
Table 3: Summary of Sample Pretreatment and Extraction Methodologies
| Sample Type | Pretreatment/Extraction Steps |
|---|---|
| Blood | Dilution with assay buffer. |
| Serum | 1. Allow blood to clot. 2. Centrifuge to separate serum. 3. (Optional) Filter the serum. | | Plasma | 1. Collect blood with an anticoagulant. 2. Centrifuge to separate plasma. | | Tissues | 1. Homogenize in cold buffer. 2. (Optional) Sonicate. 3. Centrifuge to obtain a clear supernatant. | | Cell Cultures | 1. Remove culture medium. 2. Add lysis buffer. 3. (Optional) Centrifuge to clarify the lysate. |
Future Directions and Emerging Research Avenues
Development of More Sensitive and Selective Assays
The demand for earlier and more precise detection of cholinesterase activity, particularly in the context of neurodegenerative diseases and pesticide exposure, is driving the development of novel assay methodologies. While the classic Ellman method, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the thiocholine (B1204863) produced from acetylthiocholine (B1193921) hydrolysis, has been a mainstay, research is focused on overcoming its limitations.
Current research efforts are geared towards enhancing sensitivity and selectivity. Innovations include the development of reaction-based photonic strategies that combine specific thiol-maleimide addition reactions with photonic porous structures, offering high sensitivity with a limit of detection (LOD) as low as 5 mU/mL for acetylcholinesterase (AChE) activity. Another approach involves the use of zeolitic imidazolate framework-8 (ZIF-8) with AChE-like activity, which can catalyze the hydrolysis of acetylthiocholine for colorimetric detection. This method has shown promise in detecting various analytes with low limits of detection.
Furthermore, ultrasensitive colorimetric assays are being developed that employ signal amplification strategies, making their sensitivity comparable to that of polymerase chain reaction (PCR). These assays utilize the AChE-catalyzed hydrolysis of acetylthiocholine to induce the aggregation of gold nanoparticles, resulting in a color change that can be observed with the naked eye.
Table 1: Comparison of Acetylthiocholine-Based Assay Methodologies
| Assay Type | Principle | Advantages | Reported Limit of Detection (LOD) |
| Colorimetric (Ellman's Method) | Reaction of thiocholine with DTNB to produce a yellow-colored product. | Simple, convenient, and widely used. | 0.1 mU AChE in a 100 μL assay volume. |
| Photonic Nanostructure-Based | Thiol-maleimide addition reaction on a photonic porous structure. | High sensitivity, high selectivity, label-free, and bare-eye readout. | 5 mU/mL for AChE activity. |
| ZIF-8 Based Colorimetric | AChE-like activity of ZIF-8 to hydrolyze acetylthiocholine. | Simplicity of material synthesis, high efficiency, and wide linear range. | 5.24 µM for Cu2+. |
| Gold Nanoparticle-Based Colorimetric | AChE-catalyzed hydrolysis of acetylthiocholine induces aggregation of gold nanoparticles. | Ultrasensitive, comparable to PCR, and naked-eye detection. | Not explicitly stated in provided text. |
| Electrochemical | Amperometric detection of thiocholine oxidation. | Fast response and high sensitivity. | 2 nM for malathion. |
Integration with Advanced Analytical Platforms
To meet the demands of high-throughput screening and point-of-care diagnostics, acetylthiocholine-based assays are being integrated with advanced analytical platforms. Microfluidic paper-based analytical devices (μ-PADs) represent a low-cost and portable platform for the quantitative determination of substances like carbamate (B1207046) pesticides. These devices utilize the principles of the Ellman assay in a miniaturized format.
Electrochemical biosensors are another significant area of development. These sensors often feature electrodes modified with novel materials to enhance their performance. For instance, a composite of nickel chromite (NiCr2O4) and graphitic carbon nitride (g-C3N4) has been used to create a sensitive biosensor for the insecticide malathion. Similarly, functionalized renewable carbon platforms have been employed to develop electrochemical biosensors for detecting carbaryl in food samples. These biosensors work by measuring the amperometric response of thiocholine, the product of acetylthiocholine hydrolysis by AChE. The integration of nanomaterials, such as gold nanocomposites, with reduced graphene oxide has also been shown to create highly active surfaces for AChE immobilization and sensitive pesticide detection.
High-performance liquid chromatography-mass spectrometry (HPLC-MS) methodologies are also being developed for screening AChE inhibitors from natural extracts. This technique allows for the separation of compounds in a complex mixture before assessing their ability to inhibit the enzymatic hydrolysis of acetylthiocholine.
Expanded Applications in Drug Discovery and Biomarker Detection
The foundational role of acetylthiocholine in assays for acetylcholinesterase (AChE) activity makes it a cornerstone in the discovery of drugs targeting the cholinergic system. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease (AD), and high-throughput screening assays using acetylthiocholine are essential for identifying new AChE inhibitors. These inhibitors aim to increase the levels of acetylcholine (B1216132) in the brain, thereby improving cholinergic neurotransmission and alleviating cognitive symptoms. The development of novel AChE inhibitors, including natural peptides and synthetic analogues, relies heavily on these enzymatic assays.
Beyond its use in screening for inhibitors, there is growing interest in AChE itself as a biomarker for neurodegenerative diseases. Studies have investigated the activity of AChE in the cerebrospinal fluid (CSF) of patients with conditions like Huntington's chorea and multiple sclerosis to determine if it can serve as a marker of central cholinergic activity. While CSF AChE activity may globally reflect brain AChE, its direct correlation with pathology-induced changes is still under investigation. Altered AChE activity has also been linked to inflammation and the accumulation of neurofibrillary tangles in pre- and early-symptomatic dementia. Furthermore, red blood cell (RBC) AChE levels are being explored as a potential early diagnostic biomarker for familial Alzheimer's disease and Parkinson's disease dementia.
Table 2: Research Findings on Acetylthiocholine in Drug Discovery and Biomarker Detection
| Application | Key Findings | Reference |
| Alzheimer's Disease Drug Discovery | Inhibition of AChE is a promising strategy for developing novel therapeutics for AD. | |
| Virtual screening and in vitro characterization are used to discover new AChE inhibitors. | ||
| Machine learning and in silico approaches are being used to identify promising AChE inhibitors. | ||
| Biomarker for Neurodegenerative Diseases | CSF AChE activity may reflect global brain AChE but its direct correlation with pathology is complex. | |
| Higher AChE activity is associated with increased inflammation and neurofibrillary tangles in early dementia. | ||
| RBC AChE levels show potential as an early biomarker for familial AD and Parkinson's disease dementia. |
Novel Insights into Cholinergic System Regulation
Acetylthiocholine-based assays are fundamental to unraveling the complexities of the cholinergic system's regulation. The cholinergic system, which utilizes acetylcholine as a neurotransmitter, is crucial for a vast array of physiological functions, including memory, learning, attention, and inflammation regulation. The enzyme acetylcholinesterase (AChE) plays a critical role in this system by rapidly hydrolyzing acetylcholine, thus terminating the nerve impulse.
Studying the activity of AChE through acetylthiocholine hydrolysis provides insights into the regulation of cholinergic signaling under normal and pathological conditions. For instance, research has shown that cholinergic signaling is finely tuned by the concentration of acetylcholine at the synapse, which is directly controlled by AChE activity. Dysregulation of this system is a hallmark of neurodegenerative diseases like Alzheimer's. The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients.
Furthermore, the cholinergic system is not confined to the nervous system; it also plays a significant role in regulating immune responses. Acetylcholine can modulate inflammation, and understanding the role of AChE in this process is an active area of research. The presence and activity of cholinesterases have also been identified as regulators of cell interactions during early embryonic development, indicating a broader role for the cholinergic system in fundamental biological processes. As our understanding of the multifaceted roles of the cholinergic system expands, so too will the importance of acetylthiocholine as an indispensable tool for its study.
Q & A
Q. How is acetylthiocholine chloride (ATCl) utilized in spectrophotometric assays for cholinesterase activity?
ATCl serves as a substrate in cholinesterase activity assays, where its hydrolysis by acetylcholinesterase (AChE) produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoic acid, detectable at 412 nm . Standard protocols (e.g., WS/T 67-1996) recommend substrate concentrations of 15–250 μM, with DTNB at 10 mM, and monitoring absorbance changes over time. Ensure correction for spontaneous hydrolysis by including substrate-only controls .
Q. What are the optimal storage and handling conditions for ATCl to ensure experimental stability?
ATCl should be stored at -20°C in desiccated conditions to prevent hydrolysis. Prepare fresh aqueous solutions (100 mg/mL in water) immediately before use, as prolonged storage at room temperature or exposure to moisture accelerates degradation. Avoid solvents like methanol, which may denature enzymes in coupled assays .
Q. What is the role of DTNB in cholinesterase activity assays using ATCl?
DTNB acts as a chromogenic agent, reacting with thiocholine (a product of ATCl hydrolysis) to form a yellow-colored 5-thio-2-nitrobenzoic acid. This allows spectrophotometric quantification of enzyme activity at 412 nm. DTNB must be dissolved in pH 7–8 buffers to maintain reactivity .
Advanced Research Questions
Q. How does the choice between acetylthiocholine iodide and chloride affect biosensor sensitivity in organophosphate detection?
Acetylthiocholine iodide generates higher oxidation currents (e.g., 531 nA vs. 148 nA for chloride at 700 mV) due to iodide's lower redox potential. However, chloride is preferred in biosensors using cobalt phthalocyanine electrodes (e.g., 156 nA at 110 mV) to avoid false signals from residual iodide oxidation. Validate substrate compatibility with each biosensor design .
Q. What methodological considerations are critical when analyzing inhibitory effects of compounds like benzethonium chloride on AChE activity?
- Substrate titration : Use ATCl concentrations spanning 15–250 μM to assess competitive/non-competitive inhibition .
- Control for interference : Pre-incubate inhibitors with AChE before adding ATCl to distinguish between reversible and irreversible binding.
- Kinetic modeling : Fit data to Michaelis-Menten or Cheng-Prusoff equations to calculate inhibition constants (Ki) .
Q. How do pH and temperature influence ATCl-based biosensor performance in pesticide detection?
- pH : AChE activity peaks at pH 7 in phosphate-buffered saline (PBS). Below pH 7, protonation reduces enzyme-substrate binding; above pH 8, enzyme denaturation occurs .
- Temperature : Optimal activity is observed at 24°C. While higher temperatures (up to 40°C) do not significantly reduce signals, prolonged exposure risks thermal denaturation .
Q. What are the advantages of microcalorimetry over conventional spectrophotometry in studying AChE kinetics with ATCl?
Microcalorimetry directly measures heat changes during ATCl hydrolysis, enabling real-time monitoring of enzyme activity without chromogenic agents. This method is less prone to optical interference and provides simultaneous data on thermodynamic parameters (e.g., ΔH, ΔS) and kinetic constants (Km, Vmax) .
Q. How can researchers mitigate singlet-oxygen-mediated inactivation of AChE in ATCl-based assays?
- Quenchers : Include singlet-oxygen scavengers like methionine (1–10 mM) in reaction buffers .
- Dark controls : Compare enzyme activity in irradiated vs. unirradiated samples to quantify photo-inactivation effects .
Q. What strategies improve the traceability of organophosphate pesticide detection using ATCl-hydrolyzing biosensors?
- Enzyme immobilization : Use Au-nanoparticle-modified electrodes or polymer matrices (e.g., MWCNT/PANI) to enhance AChE stability and reuse .
- Calibration curves : Generate standard curves with methyl parathion (5–500 ng/mL) and validate limits of detection (LOD) via cyclic voltammetry .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported Michaelis-Menten constants (Km) for AChE with ATCl?
Reported Km values vary due to differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
